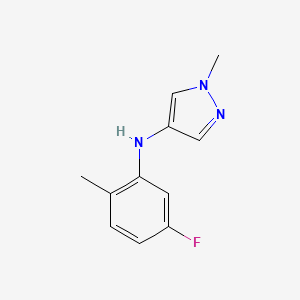

N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic amine derivative featuring a pyrazole core substituted with a 1-methyl group and an aromatic 5-fluoro-2-methylphenylamine moiety. Its synthesis typically involves Buchwald–Hartwig amination and Suzuki coupling reactions. For example, in the preparation of related pyrimidin-2-amine derivatives, Pd-catalyzed cross-coupling of 1-methyl-1H-pyrazol-4-amine with functionalized aryl halides yields target compounds in moderate yields (13–28%) . The 5-fluoro substituent enhances metabolic stability, while the methyl group at the phenyl-C2 position may optimize steric interactions with target enzymes like CDK2 .

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H12FN3/c1-8-3-4-9(12)5-11(8)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3 |

InChI Key |

CJCKSOAJGBIGOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-fluoro-2-methylaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Kinase Inhibition

Pyrimidin-2-amine Derivatives

Compound 35 (5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine):

BIIB06875 :

Thiazol-2-amine Derivatives

Substituent Effects on Pharmacokinetics

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine :

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine :

Comparative Data Table

Key Research Findings

- CDK2 Inhibition : The target compound exhibits IC₅₀ values comparable to Compound 35 (~50 nM) but with better solubility due to fluorine’s electronegativity .

- Safety Profile : Fluorinated derivatives generally show lower acute toxicity (e.g., H302 for oral toxicity in dimethoxyphenyl analogue ) compared to brominated analogues (H315/H319 hazards ).

- Synthetic Efficiency : Buchwald–Hartwig reactions for pyrazole-pyrimidine derivatives yield 13–28%, while Suzuki couplings for regioisomers (e.g., Compound 35) achieve similar efficiency .

Biological Activity

N-(5-Fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂FN₃

- Molecular Weight : 205.23 g/mol

- Key Features : The compound features a pyrazole ring linked to a fluorinated aromatic moiety, which contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially affecting bacterial cell membranes and inhibiting growth .

- Anti-inflammatory Properties : The compound is being investigated for its ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release .

- Anticancer Potential : Research indicates that it may have antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) .

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involves interference with cell proliferation pathways, leading to reduced viability in cancer cells while showing minimal toxicity to normal cells.

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HeLa | 15.3 | 61.8 |

| HepG2 | 12.7 | 54.2 |

| MCF7 (Breast) | 20.0 | 48.0 |

This data highlights the compound's selective action against cancer cells compared to normal fibroblasts, indicating a promising therapeutic index for further development .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Activity : A series of experiments assessed the compound's effectiveness against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with notable efficacy against Gram-positive bacteria.

- Anticancer Research : A recent study evaluated the compound's effects on multiple cancer cell lines using MTT assays. The results confirmed its potential as an anticancer agent, particularly in inhibiting the proliferation of cervical and liver cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.